molecular formula C30H46O7 B8136209 Ganoderic Acid C2

Ganoderic Acid C2

Cat. No.: B8136209
M. Wt: 518.7 g/mol
InChI Key: RERVSJVGWKIGTJ-VHYQLHQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganoderic Acid C2 is a lanostane-type triterpenoid predominantly isolated from the medicinal fungus Ganoderma lucidum (Reishi or Lingzhi). Structurally, it belongs to the highly oxygenated lanostane derivatives, characterized by a tetracyclic triterpene skeleton with hydroxyl, ketone, and carboxylic acid functional groups (C30H46O7, CAS: 98296-48-1) . It is biosynthesized via the mevalonate pathway, with lanosterol as a key intermediate .

This compound is recognized for its broad pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and hepatoprotective effects . Notably, it inhibits hepatocellular carcinoma (HCC) by targeting AKT1, a critical node in the PI3K/AKT signaling pathway, and suppresses TNF-α production in macrophages . Its content in G. lucidum fruiting bodies ranges from 0.22 to 0.25 g/kg under optimized oxygen conditions .

Properties

IUPAC Name

2-methyl-4-oxo-6-[(3S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15?,16?,18?,19?,21?,22-,23-,28?,29?,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVSJVGWKIGTJ-VHYQLHQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)CC(C)C(=O)O)C1C[C@@H](C2(C1(CC(=O)C3=C2C(CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Species-Specific Variability

  • Ganoderma lucidum (Reishi) and Ganoderma tsugae are primary sources, with GAC2 concentrations ranging from 24.1 to 935.8 µg/g in fruiting bodies.

  • Cultivation conditions : Log-cultivated G. lucidum fruiting bodies yield higher GAC2 (up to 754.7 µg/g ) compared to substrate-grown specimens.

Tissue-Specific Distribution

  • Fruiting bodies : Contain higher GAC2 levels (359.2–935.8 µg/g ) than spores or mycelia.

  • Developmental stage : Early-growth-stage fruiting bodies exhibit elevated GAC2 content, decreasing by ~40% at maturity.

Table 1: GAC2 Content in Ganoderma Tissues

Tissue TypeGAC2 Concentration (µg/g)Source
G. lucidum fruiting body359.2–935.8
G. tsugae fruiting body389.3–754.7
Mycelia24.1–65.7

Extraction Methodologies

Ethanol-Ultrasonic Assisted Extraction (UAE)

  • Protocol :

    • Material : Finely powdered fruiting bodies (70–150 µm).

    • Solvent : Absolute ethanol (1:7–9 w/v).

    • Conditions : Ultrasonic power 700–1000 W , temperature 28–32°C , extraction time 25–40 min .

    • Yield : 0.8–1.2% (w/w) total triterpenoids, with GAC2 comprising ~15% of the fraction.

Chloroform-Bicarbonate Partitioning

  • Post-extraction treatment :

    • Step 1 : Dissolve ethanol extract in chloroform, mix with saturated NaHCO₃ (1:1 v/v).

    • Step 2 : Adjust pH to 4.0 with HCl, precipitate GAC2 via chloroform partitioning.

    • Efficiency : Increases purity by ~300% compared to crude extracts.

Fermentation-Based Extraction

  • Mycelial culture :

    • Strains : G. lucidum activated on PDA agar.

    • Fermentation : Seed culture (30°C, 160 rpm, 5 days) → Production culture (30°C, 160 rpm, 7 days).

    • Extraction : Mycelia dried at 60°C, ground, and extracted with 95% ethanol (3 days, room temperature).

    • Yield : 24.1 µg/g GAC2, significantly lower than fruiting bodies.

Purification and Isolation

Preparative HPLC

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile phase : Acetonitrile (A) and 0.1% aqueous acetic acid (B).

  • Gradient : 5–75% A over 88 min.

  • Detection : UV at 257 nm , retention time ~42 min .

Silica Gel Chromatography

  • Elution : Stepwise gradient of chloroform-methanol (9:1 → 7:3).

  • Purity : Achieves >95% GAC2 after two cycles.

Analytical Validation

Quantitative HPLC-DAD

  • Calibration curve : Linear range 0.2–50 µg/mL (R² = 0.9998).

  • Precision : Intra-day RSD <1.2% , inter-day RSD <2.5% .

  • LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.

Table 2: HPLC Parameters for GAC2 Quantification

ParameterSpecificationReference
ColumnC18 (250 × 4.6 mm)
Flow rate1.0 mL/min
Column temperature20–30°C
Detection wavelength257 nm

Optimization Strategies

Enhanced Ultrasonic Protocols

  • Pulsed ultrasound : 3 s ON / 1 s OFF cycles improve yield by 18% versus continuous exposure.

  • Solvent modification : Ethanol-water (70:30 v/v) increases solubility of polar triterpenoid precursors.

Biosynthetic Approaches

  • Heterologous production : Engineered Saccharomyces cerevisiae expressing G. lucidum cytochrome P450s produces GAC2 at 2.3 mg/L , surpassing natural extraction yields .

Chemical Reactions Analysis

GAC's Impact on Immunosuppression

GAC has demonstrated pharmacological effects against CY-induced immunosuppression . Studies aimed to reveal the mechanisms of GAC in this context, utilizing public databases like DisGeNET, GeneCards, and PharmMapper to identify target genes . The STRING database aided in constructing protein-protein interaction networks, and molecular docking was employed to visualize protein-GAC interactions .

Molecular Interactions and Binding Affinity

Molecular docking studies reveal that GAC combines well with STAT3 and TNF proteins . The binding energy between GAC and STAT3 was calculated to be -12.2 kcal/mol, while for TNF, it was -9.29 kcal/mol . These findings suggest a strong binding affinity between GAC and these target proteins .

Metabolic Characteristics of Ganoderic Acids

Ganoderic acid A (GAA) undergoes extensive phase I and II metabolism, with carbonyl or hydroxyl groups at positions 3, 7, 11, 15, and 23, as well as carbon atoms 12, 20, and 28 (29) being the main metabolic soft spots . this compound (GAC2) is one of the main reduction metabolites of GAA, and its kinetics follow classical hyperbolic kinetics . The specific isoenzyme responsible for the biotransformation of GAC2 in rat and human liver microsomes is CYP3A .

Biological Activities

Ganoderic acids exhibit a range of biological activities, including anti-cancer, anti-inflammatory, radiation protection, anti-aging, and liver protection effects . this compound inhibits histamine release from isolated rat mast cells induced by concanavalin A . It also exhibits inhibitory activity against rat lens aldose reductase (RLAR) .

Scientific Research Applications

Pharmacological Properties

1. Immunomodulatory Effects
GAC has demonstrated significant immunomodulatory effects, particularly in combating cyclophosphamide-induced immunosuppression. A study revealed that GAC enhances immune responses by modulating key signaling pathways associated with inflammation and immunity, specifically targeting proteins like STAT3 and TNF . Molecular docking studies indicated a strong affinity of GAC for these proteins, suggesting its potential as a therapeutic agent for immune-related disorders .

2. Anti-Cancer Activities
Research indicates that GAC possesses anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells overexpressing the HER2 receptor. The combination of GAC with targeted therapies has been explored to enhance its efficacy against tumors . Furthermore, GAC's ability to induce apoptosis in cancer cells highlights its potential as an adjunct treatment in oncology .

3. Anti-Inflammatory Effects
GAC exhibits anti-inflammatory properties by interfering with inflammatory pathways. The compound has been reported to reduce the expression of pro-inflammatory cytokines and mediators in various experimental models, indicating its utility in treating inflammatory diseases .

Case Study 1: Cyclophosphamide-Induced Immunosuppression

A study conducted on mice showed that administration of GAC significantly improved immune function in subjects treated with cyclophosphamide. The results indicated an increase in the expression of immune-related genes and a reduction in immunosuppressive markers . This study provides a strong foundation for further exploration of GAC in clinical settings for patients undergoing chemotherapy.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies have demonstrated that GAC effectively inhibits the growth of HER2-positive breast cancer cells when used in conjunction with monoclonal antibodies. This synergistic effect suggests that GAC could be developed into a novel therapeutic strategy for enhancing the efficacy of existing cancer treatments .

Data Table: Summary of Applications and Findings

ApplicationMechanismKey FindingsReference
ImmunomodulationModulates inflammatory pathwaysEnhances immune responses in immunosuppressed mice
Anti-CancerInduces apoptosisInhibits proliferation of HER2-positive cancer cells
Anti-InflammatoryReduces pro-inflammatory cytokinesDecreases inflammation markers in experimental models

Mechanism of Action

The mechanism of action of Ganoderic Acid C2 involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ganoderic Acid C2 shares structural and functional similarities with other ganoderic acids but exhibits distinct bioactivity profiles due to variations in hydroxylation, oxidation, and side-chain modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Structural Features Bioactivities Content in G. lucidum (g/kg)
This compound C30H46O7 3-keto, 7β-OH, 15α-OH, 20(22)-double bond Anti-HCC (AKT1 inhibition), α-glucosidase inhibition, anti-inflammatory 0.22–0.25
Ganoderic Acid A C30H44O7 3-keto, 7β-OH, 15α-OH, 26-carboxylic acid Anti-HIV protease, TNF-α suppression, anti-diabetic 1.77
Ganoderic Acid B C30H44O7 3-keto, 7β-OH, 15α-OH, 26-methyl ester HIV-1 protease inhibition, anti-inflammatory 0.39
Ganoderic Acid C1 C30H46O8 3-keto, 7β-OH, 15α-OH, 25-OH TNF-α suppression, anti-inflammatory Not quantified
Ganoderenic Acid B C30H44O7 3-keto, 7β-OH, 15α-OH, 24(28)-double bond Anti-cancer (prostate), anti-oxidant 0.25
Ganoderic Acid DM C30H44O8 3-keto, 7β-OH, 15α-OH, 26-carboxylic acid methyl ester Bone resorption inhibition, anti-cancer Not quantified

Key Research Findings

Anti-Cancer Activity: this compound demonstrates stronger AKT1 binding affinity than Ganoderic Acid A or B, making it a promising candidate for HCC therapy . Ganoderic Acid DM shows superior specificity in bone resorption inhibition, while this compound excels in HCC apoptosis induction .

Anti-Diabetic Effects: this compound (IC50 = 43.8 µM) outperforms Ganoderic Acid A (IC50 = 119.2 µM) in aldose reductase inhibition, a key enzyme in diabetic complications .

Biosynthetic Regulation: Under 60% oxygen treatment, this compound content increases by 1.37-fold, whereas Ganoderic Acid A increases by 2.79-fold, highlighting differential pathway activation . Oleic acid induction elevates this compound production in mycelia by upregulating squalene synthase (SQS) .

Structural-Activity Relationships: The 20(22)-double bond in this compound enhances its anti-inflammatory activity compared to saturated analogs like Ganoderic Acid B . Carboxylic acid groups (e.g., in Ganoderic Acid A) improve solubility and bioavailability but reduce membrane permeability compared to methyl esters (e.g., Ganoderic Acid B) .

Biological Activity

Ganoderic Acid C2 (GAC) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention due to its diverse biological activities, particularly its immunomodulatory, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of GAC, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure, which contributes to its biological activities. Triterpenoids are known for their ability to modulate various biological pathways, making them valuable in pharmacological applications.

Immunomodulatory Activity

Recent studies have highlighted GAC's role in enhancing immune responses. A study investigated the effects of GAC on cyclophosphamide (CY)-induced immunosuppression in mice. The findings indicated that GAC significantly improved immune function by modulating the expression of key immune-related genes such as STAT3 and TNF, which are critical in inflammatory responses.

  • Key Findings :
    • Targets Identified : A total of 56 targets related to GAC were identified, primarily involved in immune and inflammatory pathways.
    • Experimental Validation : ELISA and qRT-PCR confirmed that GAC treatment increased the expression levels of STAT3 and TNF in CY-induced immunosuppressed models .

Anti-inflammatory Activity

GAC has been shown to exert anti-inflammatory effects through various mechanisms:

  • It inhibits the production of pro-inflammatory cytokines.
  • It modulates signaling pathways involved in inflammation.

In vitro studies have demonstrated that GAC can reduce levels of inflammatory markers such as IL-6 and TNF-α in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Research has also explored the anticancer properties of GAC. In vitro studies indicated that GAC can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

  • Mechanisms of Action :
    • Induction of cell cycle arrest.
    • Activation of apoptotic pathways.
    • Inhibition of tumor cell proliferation.

A notable study revealed that GAC treatment led to a significant decrease in the viability of cancer cells while promoting apoptosis through caspase activation .

Data Summary

Biological ActivityMechanismEvidence
ImmunomodulationUpregulation of STAT3 and TNFELISA, qRT-PCR results from animal studies
Anti-inflammatoryInhibition of IL-6 and TNF-α productionIn vitro macrophage activation studies
AnticancerInduction of apoptosis in cancer cellsCell viability assays and caspase activation studies

Case Studies

  • Immunosuppressive Model :
    • In a study involving mice treated with cyclophosphamide, administration of GAC resulted in improved immune parameters compared to untreated controls. The study provided insights into the molecular interactions between GAC and immune signaling pathways .
  • Cancer Cell Lines :
    • Various studies have reported that GAC exhibits cytotoxic effects against different cancer cell lines. For instance, it was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis via mitochondrial pathways .

Q & A

Q. How can machine learning algorithms enhance metabolomic studies of this compound's bioactivity?

  • Methodology : Apply K-nearest neighbors (KNN) or support vector machines (SVM) to classify metabolomic profiles from treated vs. untreated samples. Feature selection (e.g., LASSO regression) can identify key biomarkers linked to this compound's effects, such as altered lipid or amino acid pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Perform meta-analyses of published studies to assess confounding factors (e.g., purity, solvent used). Replicate experiments under standardized conditions (e.g., cell lines, dosing regimens) and use orthogonal assays (e.g., in vitro enzymatic inhibition + in vivo models) to confirm activity .

Q. How is nuclear magnetic resonance (NMR) utilized for structural elucidation of this compound derivatives?

  • Methodology : Combine 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to assign proton and carbon signals. Compare spectral data with known ganoderic acids (e.g., Ganoderic Acid C1 or C6) to identify functional group modifications, such as hydroxylation or acetylation .

Q. What experimental designs ensure reproducibility in this compound research?

  • Methodology : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document protocols in detail (e.g., extraction solvents, instrument settings) and share raw data (e.g., HPLC chromatograms, NMR spectra) via public repositories. Use collaborative platforms like electronic lab notebooks for real-time validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.